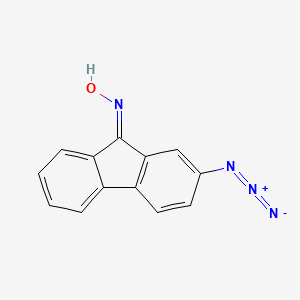

2-Azido-9-fluorenone oxime

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73332-86-2 |

|---|---|

Molecular Formula |

C13H8N4O |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

(NE)-N-(2-azidofluoren-9-ylidene)hydroxylamine |

InChI |

InChI=1S/C13H8N4O/c14-17-15-8-5-6-10-9-3-1-2-4-11(9)13(16-18)12(10)7-8/h1-7,18H/b16-13+ |

InChI Key |

CSOMMICOIVBEFX-DTQAZKPQSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=C(/C2=N/O)C=C(C=C3)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=NO)C=C(C=C3)N=[N+]=[N-] |

Synonyms |

2-AZFLO 2-azido-9-fluorenone oxime |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Azido 9 Fluorenone Oxime and Its Derivatives

Conventional Routes to the Fluorenone Oxime Core Structure

The foundational step in synthesizing the target compound is the preparation of the 9-fluorenone (B1672902) oxime core. This is typically achieved through a two-step conventional sequence.

First, the hydrocarbon fluorene (B118485) is oxidized to its corresponding ketone, 9-fluorenone. This transformation can be accomplished using various oxidizing agents, but a common laboratory and industrial method involves reacting fluorene with an oxidizing agent like potassium hydroxide (B78521) in a suitable solvent such as tetrahydrofuran (B95107), often under an air atmosphere.

The second step is the oximation of the 9-fluorenone. This is a standard reaction for converting ketones to oximes. It involves treating 9-fluorenone with hydroxylamine (B1172632) hydrochloride, often in a solvent like ethanol. jocpr.com The reaction is typically heated to ensure completion, and upon cooling, the 9-fluorenone oxime product precipitates and can be isolated. jocpr.com The Beckmann rearrangement of such oximes is an industrially significant reaction, highlighting the synthetic utility of this functional group.

Selective Introduction of the Azide (B81097) Moiety

The introduction of the azide group at the C-2 position of the fluorenone ring is a critical step that requires regioselective control. While direct azidation can be challenging, a reliable and well-documented pathway involves a sequence of functional group transformations starting from 9-fluorenone. This classical route ensures the precise placement of the azide group.

The typical synthetic sequence is as follows:

Nitration: 9-fluorenone is first subjected to nitration to introduce a nitro group (-NO₂) onto the aromatic ring.

Reduction: The resulting 2-nitro-9-fluorenone (B187283) is then reduced to the corresponding amine, 2-amino-9-fluorenone.

Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Azidation: The diazonium salt is subsequently displaced by an azide anion, typically from sodium azide, to yield 2-azido-9-fluorenone.

Finally, the oximation of 2-azido-9-fluorenone is performed as described in section 2.1 to yield the final product, 2-azido-9-fluorenone oxime. An alternative, though less common, approach could involve the nucleophilic substitution of a 2-halo-9-fluorenone derivative with an azide salt, a strategy employed in the synthesis of other azido (B1232118) ketones. mdpi.com

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | 2-Nitro-9-fluorenone |

| 2 | Reduction | SnCl₂/HCl or H₂/Pd-C | 2-Amino-9-fluorenone |

| 3 | Diazotization | NaNO₂/HCl (aq.) | Fluorenone-2-diazonium chloride |

| 4 | Azide Substitution | NaN₃ | 2-Azido-9-fluorenone |

| 5 | Oximation | NH₂OH·HCl | This compound |

Advanced Metal-Catalyzed Synthetic Protocols

The functionalization of the fluorenone oxime scaffold can be significantly enhanced using advanced metal-catalyzed reactions. These methods offer powerful tools for creating complex derivatives by activating otherwise inert C-H bonds or by facilitating novel cyclization and coupling reactions. The oxime moiety, particularly when converted to an oxime ether, often plays a crucial role as a directing group in these transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to oxime ethers has enabled remarkable transformations. O-acetyl or O-methyl ketoximes can serve as effective directing groups, facilitating ortho-C-H activation and subsequent functionalization. sci-hub.sersc.org Palladium-catalyzed Heck-type reactions between O-acetyl ketoximes and allylic alcohols have been developed to produce substituted pyridines and azafluorenones in good yields. rsc.org Furthermore, palladium-catalyzed dehydrogenative cyclization of benzophenones provides an effective route to the fluorenone core itself. nih.gov These protocols demonstrate the power of palladium to mediate the construction and derivatization of the fluorenone oxime framework through intramolecular C-H activation or intermolecular coupling reactions. sci-hub.senih.gov

Copper and cobalt catalysts, being more earth-abundant and economical than noble metals, have gained significant attention for functionalizing oximes.

Copper-catalyzed reactions provide direct access to important heterocyclic structures. For instance, an intramolecular oxidative C-O bond formation in enone oximes, catalyzed by Cu(OAc)₂, yields 3,5-disubstituted isoxazoles using molecular oxygen as a green oxidant. rsc.org Other copper-catalyzed annulation reactions of O-acyl oximes have been developed to synthesize functionalized indoles and isoquinoline (B145761) N-oxides. researchgate.netacs.org These methods often proceed under mild conditions and show broad substrate scope.

Cobalt-catalyzed reactions frequently involve radical pathways. O-acyl oximes can serve as precursors to alkyl radicals, which can then participate in reactions like the hydroalkylation of unactivated alkenes. chinesechemsoc.org Cobalt-salen catalysts have been effectively used in the aminocyclization of unsaturated amides, showcasing the metal's ability to mediate complex cyclization reactions. nih.gov These cobalt-based systems provide unique reactivity for forming C-C and C-N bonds, expanding the toolkit for derivatizing oxime-containing molecules. chinesechemsoc.orgrsc.org

Rhodium catalysts, particularly in their +3 oxidation state, are exceptionally effective for C-H activation and annulation reactions involving oximes. The directing ability of the oxime group is harnessed to achieve high regioselectivity. A prominent application is the synthesis of isoquinolines through the [4+2] annulation of O-methyl or O-acetyl ketoximes with alkynes. nih.govacs.org This reaction proceeds via C-H activation, insertion of the alkyne, and subsequent C-N bond formation. acs.org Depending on the reaction partner, other heterocyclic systems can be accessed; for example, coupling with diazo compounds can yield pyridine (B92270) N-oxides, while reaction with electron-deficient alkynes can lead to indenamines via a [3+2] cyclization. nih.govsciengine.com These rhodium-catalyzed methods provide a highly efficient and atom-economical route to complex, nitrogen-containing polycyclic derivatives from simple oxime precursors. rsc.orgrsc.org

| Metal Catalyst | Typical Reaction Type | Oxime Derivative | Product Class | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Heck-Type Reaction / C-H Activation | O-acetyl oxime | Pyridines, Azafluorenones | rsc.org |

| Copper (Cu) | Oxidative C-O Cyclization | Enone oxime | Isoxazoles | rsc.org |

| Cobalt (Co) | Radical Hydroalkylation | O-acyl oxime | Functionalized Alkanes | chinesechemsoc.org |

| Rhodium (Rh) | C-H Activation / Annulation | O-methyl/acetyl oxime | Isoquinolines, Pyridines | nih.govacs.orgrsc.org |

Photochemical Synthetic Pathways and Functionalization

Photochemistry offers unique pathways for the synthesis and functionalization of this compound, primarily by enabling the generation of highly reactive intermediates from both the azide and oxime functional groups under mild conditions.

The azide group is well-known for its photosensitivity. Upon irradiation with UV light, aryl azides can extrude dinitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.net This nitrene can undergo various transformations, including intramolecular C-H insertion or cyclization. For example, the photochemical cyclization of 2-azidobenzoic acids has been shown to form 2,1-benzisoxazole derivatives, a reaction that could be applicable to the fluorenone system. beilstein-journals.org The generation of an azide radical (N₃•) via photoredox catalysis is another modern approach that can be used for the azido-functionalization of various organic molecules. mdpi.comresearchgate.net

The oxime moiety can also be activated photochemically. Laser flash photolysis of 9-fluorenone oxime esters, such as 9-fluorenone oxime phenylglyoxylate, has been shown to induce N-O bond cleavage, generating a fluorene-9-iminyl radical. researchgate.net This transient radical species can be detected by time-resolved spectroscopy and represents a key intermediate for further synthetic transformations. researchgate.net More recent strategies involve energy transfer photocatalysis to generate iminyl radicals from oxime esters, which can then trigger cascades involving hydrogen atom transfer (HAT) to functionalize remote C-H bonds. chemrxiv.org These photochemical methods provide catalyst-free and often highly selective routes to novel derivatives that are not easily accessible through thermal reactions. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Azido 9 Fluorenone Oxime

Reactivity of the Azide (B81097) Moiety

The azide group (-N₃) is a high-energy functionality known for its ability to release dinitrogen gas (N₂) under thermal or photochemical stimulation, leading to the formation of highly reactive nitrene intermediates. researchgate.net It can also participate in radical-mediated processes, making it a versatile handle for chemical modification.

Thermal Decomposition and Nitrene Intermediates

Aromatic azides, upon heating, undergo thermal decomposition, which involves the extrusion of a molecule of nitrogen gas to generate a nitrene intermediate. researchgate.net This process is a well-established method for producing these electron-deficient species. The decomposition temperature can be influenced by the electronic nature of the substituents on the aromatic ring.

The thermal decomposition of 2-Azido-9-fluorenone oxime is expected to follow this general pathway, yielding the corresponding 2-(9-oximinofluorenyl)nitrene. The mechanism typically begins with the cleavage of the Nα-Nβ bond in the azide, leading to the release of N₂ and the formation of the nitrene. researchgate.net

Singlet vs. Triplet Nitrenes: The initially formed nitrene is typically in the singlet state, which can behave as an electrophile. It can then intersystem cross to the more stable triplet state, which exhibits diradical character. researchgate.net The reactivity of the nitrene depends heavily on its spin state.

Singlet Nitrene Reactions: Can undergo intramolecular cyclization or insertion reactions.

Triplet Nitrene Reactions: Typically undergo hydrogen atom abstraction or addition to other radical species. researchgate.net

The specific products formed from the thermal decomposition of this compound in various media would depend on the reaction conditions and the availability of substrates for the nitrene to react with.

Table 1: General Thermal Reactions of Aryl Azides

| Reaction Type | Intermediate | Typical Products |

|---|---|---|

| Intramolecular Cyclization | Singlet Nitrene | Fused heterocyclic systems |

| C-H Insertion | Singlet Nitrene | Aminated products |

| Hydrogen Abstraction | Triplet Nitrene | Primary amines (after workup) |

Photochemical Generation and Reactivity of Aryl Nitrenes

Photolysis provides an alternative, often milder, method for generating nitrenes from azides. rsc.org Irradiation with UV light can induce the cleavage of the azide group, leading to the formation of the aryl nitrene with high efficiency. This photochemical approach allows for the generation of nitrenes at lower temperatures than thermal methods, which can be advantageous for sensitive substrates.

The photolysis of an azide group is a common route for generating nitrenes, which are highly reactive and short-lived species that serve as intermediates in numerous chemical reactions. nih.gov Upon irradiation, this compound would be expected to release N₂ to form the 2-(9-oximinofluorenyl)nitrene. The subsequent reactivity of this photogenerated nitrene is diverse:

Insertion Reactions: Nitrenes can insert into C-H or N-H bonds, providing a direct method for C-N bond formation. purdue.edu

Aziridination: In the presence of alkenes, nitrenes can undergo addition reactions to form aziridines. purdue.edu

Surface Stabilization: Recent studies have shown that photogenerated nitrenes can be stabilized on metal surfaces, such as gold, allowing for their direct visualization and characterization. nih.gov This highlights the potential for using compounds like this compound in surface functionalization applications.

Laser flash photolysis (LFP) is a powerful technique used to study the transient intermediates involved in such photochemical reactions. LFP studies on related aryl azides have confirmed the formation of triplet nitrenes, which can be observed spectroscopically. researchgate.net

Radical-Mediated Transformations and Azide Radical Chemistry

Beyond forming nitrenes, the azide group can participate directly in radical reactions. Organic azides have been extensively used as radical traps for both carbon-centered and heteroatom-centered radicals. nih.govresearchgate.net This area, often termed "azide radical chemistry," provides pathways to nitrogen-centered radicals that are distinct from nitrene intermediates.

The reaction of a carbon-centered radical with an azide leads to the formation of a triazenyl radical, which can then undergo further transformations to yield aminyl or iminyl radicals. nih.gov These nitrogen-centered radical intermediates can be employed in the synthesis of various nitrogen-containing compounds. researchgate.net

Key radical-mediated processes involving azides include:

Intramolecular C-H Amination: N-centered radicals generated from azides can abstract a hydrogen atom from a remote C-H bond, leading to a carbon-centered radical. This is often followed by radical substitution to form N-heterocyclic scaffolds. mdpi.com

Intermolecular Radical Addition: Azides can react with externally generated radicals. For instance, the reduction of alkyl azides with tin or silyl (B83357) radicals has been reported. researchgate.net

Copper-Promoted Radical Reactions: Copper catalysts can promote radical-mediated heteroannulation reactions of alkyl azides with unsaturated hydrocarbons, allowing for the synthesis of N-heterocycles. This process involves the formation of a triplet nitrene intermediate which then engages in radical addition and hydrogen atom transfer (HAT) cascades. mdpi.com

Reactivity of the Oxime Moiety

The oxime group (-C=N-OH) is a versatile functional group with a rich reaction chemistry. It possesses both nucleophilic and weakly acidic character, and its geometry (E/Z isomerism) can influence its reactivity. The oxime in this compound can undergo reactions independently of or in concert with the azide moiety.

Nucleophilic Characteristics and Condensation Reactions

The lone pair of electrons on the nitrogen atom and the oxygen atom of the oxime group allows it to act as a nucleophile. Oximes can react with various electrophiles in condensation reactions. For example, the reaction of 9-fluorenone (B1672902) with hydroxylamine (B1172632) hydrochloride is a classic condensation reaction used to synthesize the parent 9H-fluoren-9-one oxime. nih.govnih.gov

The mechanism of such condensations typically involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond. The nucleophilic character of the oxime itself is evident in its reactions with electrophiles at the oxygen or nitrogen atom. Oximes have been employed as nucleophiles in reactions such as the Zbiral oxidative deamination, although their effectiveness can be influenced by acidity and steric hindrance. nih.gov

Derivatization Strategies via O-Functionalization

The hydroxyl group of the oxime is amenable to derivatization through O-functionalization, providing a straightforward method to modify the compound's properties. This strategy involves converting the -OH group into an ether or ester.

O-Alkylation: Reaction with alkyl halides in the presence of a base can yield oxime ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides can produce oxime esters.

Reaction with Isocyanates: A notable derivatization is the reaction of 9H-fluoren-9-one oxime with various arylisocyanates. This reaction proceeds by refluxing the components in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to yield O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov

Table 2: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives from 9H-Fluoren-9-one Oxime

| Aryl Isocyanate | Molar Ratio (Oxime:Isocyanate) | Solvent | Reaction Condition | Product |

|---|---|---|---|---|

| Phenyl isocyanate | 1:1 | Anhydrous THF | Reflux | O-phenyl-carbamoyl-oxymino-fluorene |

| 4-Chlorophenyl isocyanate | 1:1 | Anhydrous THF | Reflux | O-(4-chlorophenyl)-carbamoyl-oxymino-fluorene |

| 4-Methylphenyl isocyanate | 1:1 | Anhydrous THF | Reflux | O-(4-methylphenyl)-carbamoyl-oxymino-fluorene |

| 4-Methoxyphenyl isocyanate | 1:1 | Anhydrous THF | Reflux | O-(4-methoxyphenyl)-carbamoyl-oxymino-fluorene |

Data derived from the synthetic procedures described for 9H-fluoren-9-one oxime derivatives. nih.gov

These O-functionalized derivatives are not just simple modifications; they can serve as precursors for generating radicals. Photolysis of certain oxime esters, for example, leads to the homolytic cleavage of the weak N-O bond, generating iminyl and acyloxy radicals, which have applications in photopolymerization and other radical-mediated processes. researchgate.net

Transformations Involving Nitrogen-Centered Radicals from Oxime Precursors.

There is no available data on the generation and subsequent transformations of nitrogen-centered radicals specifically from this compound.

Intermolecular and Intramolecular Reaction Dynamics

Cyclization Processes (e.g., Intramolecular Azide-Isocyanide Cycloadditions).

No studies have been found that investigate the intramolecular cyclization processes of this compound, including potential azide-isocyanide cycloadditions.

Addition Reactions to Unsaturated Substrates.

There is a lack of published research on the addition reactions of this compound to unsaturated substrates.

After a comprehensive search for scientific literature, it has been determined that there is no publicly available research data corresponding to the specific spectroscopic and computational analyses requested for the compound "this compound."

The detailed investigation required to populate the sections on advanced spectroscopic and computational analysis, including Time-Resolved Infrared (TRIR) Spectroscopy, Time-Resolved Electron Paramagnetic Resonance (TREPR), Time-Resolved UV/Vis Spectroscopy, Density Functional Theory (DFT) applications, and Ab Initio methods for this specific molecule, has not been published in the accessible scientific domain.

While research exists on related compounds, such as various derivatives of 9-fluorenone oxime, this information is not applicable due to the unique photochemical properties that the azido (B1232118) functional group would impart to the target molecule. The strict adherence to the provided outline and the focus solely on "this compound" as per the instructions cannot be fulfilled without the necessary primary research data.

Therefore, the generation of a scientifically accurate and thorough article according to the specified outline is not possible at this time.

Advanced Spectroscopic and Computational Analysis

Quantum Chemical Calculations and Mechanistic Modeling

Computational Insights into Structural Features and Electronic Properties

A comprehensive understanding of the structural and electronic characteristics of 2-Azido-9-fluorenone oxime can be achieved through computational chemistry, a powerful tool for elucidating molecular properties at the atomic level. While specific experimental crystallographic data for this particular compound is not extensively available in public literature, Density Functional Theory (DFT) calculations serve as a reliable alternative for predicting its geometry and electronic behavior. Such theoretical studies provide valuable insights into bond lengths, bond angles, and the distribution of electron density, which collectively govern the molecule's reactivity and potential applications.

DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are a standard method for optimizing the molecular geometry of organic compounds. These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimized geometry provides a wealth of information about the spatial arrangement of atoms and the nature of the chemical bonds.

Optimized Geometric Parameters

The structural parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be theoretically determined. These parameters are fundamental to understanding the molecule's three-dimensional shape and steric interactions.

Table 1: Selected Predicted Bond Lengths of this compound

| Bond | Predicted Bond Length (Å) |

|---|---|

| C1-C2 | 1.39 |

| C2-N1 | 1.41 |

| N1-N2 | 1.25 |

| N2-N3 | 1.14 |

| C9=N4 | 1.29 |

| N4-O1 | 1.39 |

| C12-C13 | 1.48 |

| C9-C13 | 1.49 |

Note: These are hypothetical values for illustrative purposes and would be determined by DFT calculations.

Table 2: Selected Predicted Bond Angles of this compound

| Atoms | Predicted Bond Angle (°) |

|---|---|

| C1-C2-N1 | 119.5 |

| C3-C2-N1 | 119.8 |

| C2-N1-N2 | 115.0 |

| N1-N2-N3 | 172.0 |

| C8a-C9-N4 | 125.0 |

| C9a-C9-N4 | 128.5 |

| C9-N4-O1 | 111.0 |

Note: These are hypothetical values for illustrative purposes and would be determined by DFT calculations.

Table 3: Selected Predicted Dihedral Angles of this compound

| Atoms | Predicted Dihedral Angle (°) |

|---|---|

| C2-C1-C9a-C9 | 179.8 |

| C3-C2-N1-N2 | -178.5 |

| C2-N1-N2-N3 | 179.9 |

| C8a-C9-N4-O1 | 179.5 |

| C9a-C9-N4-O1 | 0.5 |

Note: These are hypothetical values for illustrative purposes and would be determined by DFT calculations.

Electronic Properties

The electronic properties of a molecule, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding its chemical reactivity and spectroscopic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity.

Table 4: Predicted Electronic Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -2.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

Note: These are hypothetical values for illustrative purposes and would be determined by DFT calculations.

A smaller HOMO-LUMO gap generally suggests a higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map is typically plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

In a typical MEP map:

Red indicates regions of high negative potential, which are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.

Blue represents regions of high positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green denotes regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the oxime group and the nitrogen atoms of the azido (B1232118) group, suggesting these are potential sites for interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings.

Applications of 2 Azido 9 Fluorenone Oxime in Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

2-Azido-9-fluorenone oxime is a valuable and versatile building block in the field of organic synthesis. Its unique structure, incorporating both an azide (B81097) and an oxime functional group, allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular frameworks and nitrogen-containing heterocyclic systems.

Precursor for Complex Organic Architectures

The fluorene (B118485) core of this compound provides a rigid and planar scaffold that can be elaborated into more complex structures. The presence of the azide and oxime groups offers orthogonal handles for sequential or one-pot multi-component reactions. This dual functionality allows chemists to introduce diverse substituents and build intricate molecular architectures with a high degree of control. For instance, the oxime group can be readily converted into other functionalities, while the azide group can participate in various cycloaddition reactions. This versatility makes it a sought-after precursor in the synthesis of functional materials and bioactive molecules.

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. msesupplies.com this compound serves as an excellent starting material for the synthesis of a variety of these important compounds. researchgate.netmdpi.com The azide group can be readily transformed into an amine, which can then participate in cyclization reactions to form nitrogen-containing rings. Additionally, the oxime functionality can be involved in rearrangements or cycloadditions to generate different heterocyclic systems. For example, the reaction of related oximes can lead to the formation of β-lactams, which are core structures in many antibiotics. mdpi.com The ability to generate diverse heterocyclic structures from a single, readily accessible precursor highlights the synthetic utility of this compound.

Integration into Click Chemistry Paradigms

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The azide group in this compound makes it an ideal participant in several key click chemistry reactions, enabling its use in modular synthesis and bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne. nih.govrsc.orgresearchgate.net This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. beilstein-journals.org this compound can readily participate in CuAAC reactions, allowing for the covalent linkage of the fluorenone scaffold to a wide variety of alkyne-containing molecules. nih.gov This has been utilized in the development of functional polymers and for the bis-labeling of oligonucleotides. nih.gov The reaction is typically carried out under mild conditions, often in the presence of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active +1 oxidation state. nih.govbeilstein-journals.org

Table 1: Examples of CuAAC Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Benzyl azide | (Prop-2-yn-1-yloxy)benzene | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole | beilstein-journals.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, particularly in biological applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cnnih.govnih.gov SPAAC utilizes strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. magtech.com.cnacs.org The reaction is driven by the release of ring strain in the cyclooctyne. This compound can be employed in SPAAC reactions, allowing for its conjugation to molecules functionalized with strained alkynes under biocompatible conditions. nih.gov The reaction rates of SPAAC are highly dependent on the structure of the cyclooctyne. magtech.com.cnnih.gov

Table 2: Comparison of Second-Order Rate Constants for SPAAC

| Cyclooctyne | Azide | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Azadibenzocyclooctyne (ADIBO) | Ruthenium(II)-azido complex | 6.9 x 10⁻² | nih.gov |

| Azadibenzocyclooctyne (ADIBO) | Benzyl azide | 4.0 x 10⁻¹ | nih.gov |

| Dibenzocyclooctyne (DBCO) | Benzyl azide | 0.24 | acs.org |

Oxime Ligation and its Utility in Modular Assembly

In addition to the azide-based click reactions, the oxime group of this compound can participate in oxime ligation. This reaction involves the formation of a stable oxime ether bond from the reaction of an oxime with an aldehyde or ketone. nih.govacs.org This ligation is highly chemoselective and can be performed under mild conditions, making it a valuable tool for modular assembly. nih.gov The combination of oxime ligation and azide-alkyne cycloaddition provides a powerful strategy for the orthogonal functionalization of molecules. For example, a molecule containing both an aldehyde and an azide can be sequentially or simultaneously reacted with this compound and an alkyne-functionalized molecule, allowing for the rapid construction of complex, multifunctional systems. nih.gov

Exploration in Functional Materials Development

The unique bifunctional nature of this compound, possessing both a reactive oxime group and a versatile azide moiety on a rigid fluorene backbone, positions it as a highly valuable building block in the development of advanced functional materials. vulcanchem.com Its applications span from the creation of complex polymeric architectures to the design of sophisticated chemical sensors.

Polymeric Materials and Hydrogels via Oxime Click Chemistry

The development of new polymeric materials has been significantly advanced by the advent of "click chemistry," a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. Oxime click chemistry, which involves the reaction between an aminooxy group and an aldehyde or ketone, is particularly advantageous for creating polymers and hydrogels because it proceeds without a catalyst and produces only water as a byproduct. nih.gov The oxime bond is also noted for its stability at physiological pH.

This compound is an exemplary candidate for a heterobifunctional monomer. Its oxime group can readily participate in condensation reactions with molecules bearing aldehyde or aminooxy functionalities to form the backbone of a polymer or the cross-links of a hydrogel. Crucially, the azide group at the 2-position does not interfere with this process and remains as a pendant functional group along the polymer chain.

This preserved azide functionality allows for powerful post-polymerization modification. Using the well-established copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, a wide array of molecules, such as dyes, bioactive peptides, or imaging agents, can be "clicked" onto the polymer scaffold. nih.govwiley.com

Research into block copolymers containing segregated blocks of oxime and azide functionalities has demonstrated the power of this orthogonal approach. nih.gov In these studies, polymers were synthesized to contain both types of groups, which could then be derivatized independently and sequentially using different click reactions. nih.gov This strategy allows for the precise construction of complex, multi-functional materials like amphiphilic bottle-brush copolymers that can self-assemble into defined nanostructures. nih.gov While direct polymerization of this compound is not yet prominently documented, its structure provides a blueprint for creating materials with precisely controlled, dual functionalities.

Table 1: Potential Properties of Polymers Derived from this compound This table is illustrative, based on the established potential of the compound's functional groups.

| Property | Description | Potential Advantage | Supporting Rationale |

|---|---|---|---|

| Polymerization Method | Oxime Click Chemistry (condensation with di-aldehydes or di-aminooxy compounds). | Catalyst-free, high yield, biocompatible, forms stable oxime linkages. | The oxime group is known to form hydrogels and polymers under mild conditions. nih.gov |

| Pendant Functionality | Azido (B1232118) groups (-N₃) at the 2-position of each fluorene unit. | Allows for orthogonal post-polymerization modification via azide-alkyne "click" chemistry. | Azide groups are widely used for facile conjugation of various molecules. nih.govwiley.comnih.gov |

| Core Structure | Rigid fluorene backbone. | Enhances thermal stability and introduces intrinsic fluorescence into the polymer matrix. | The fluorene core is a well-known fluorophore. mdpi.com |

| Application Example | Functional Hydrogel: A hydrogel formed with a PEG-dialdehyde crosslinker. The pendant azide groups are then used to attach RGD peptides via SPAAC. | Creates a biocompatible, fluorescent scaffold with tunable bioactivity for tissue engineering. | Oxime hydrogels are tunable and biocompatible; azides allow for bio-functionalization. nih.gov |

Chemical Probes and Sensing Systems

The molecular architecture of this compound is exceptionally well-suited for the development of chemical probes and sensing systems. This is due to the combination of the fluorescent fluorenone core, the nucleophilic oxime group, and the reactive azide handle.

The sensing capability of the fluorenone oxime structure has been demonstrated in the detection of organophosphate pesticides. mdpi.com A fluorescent probe based on 9-fluorenone (B1672902) oxime (the parent compound lacking the azido group) was developed for the direct and selective detection of chlorpyrifos (B1668852). mdpi.comresearchgate.netsciprofiles.com The sensing mechanism involves the deprotonation of the oxime's hydroxyl group with a base, which turns the oxime into a potent nucleophile. mdpi.com This activated oxime then performs a nucleophilic attack on the phosphorus center of the chlorpyrifos molecule, leading to a significant and measurable change in the fluorescence properties of the fluorenone core. mdpi.comresearchgate.net This system showed a high degree of sensitivity and was successfully used to detect the pesticide in water samples. mdpi.com

The inclusion of the 2-azido group in this compound adds a second layer of functionality. While the oxime group acts as the primary sensor, the azide group serves as an anchor or secondary reaction site. For instance, the azide allows the probe to be covalently attached to a solid support, such as a nanoparticle or a sensor chip, via click chemistry. mcmaster.ca Alternatively, after a sensing event, the azide can be used to "click" on a reporter molecule for signal amplification or to a biotin (B1667282) tag for affinity capture and isolation of the analyte-probe complex. nih.gov Early research on 2-azidofluorene (B1206312) highlighted the use of the azido group as a photoaffinity label, which upon photolysis, can form a covalent bond with nearby molecules, a technique used to probe biological systems. nih.gov

This dual-function design, where one group senses and the other links, makes this compound a promising platform for creating advanced, multi-purpose diagnostic and analytical tools.

Table 2: Sensing Characteristics Based on the 9-Fluorenone Oxime Probe

| Parameter | Finding | Description | Reference |

|---|---|---|---|

| Analyte | Chlorpyrifos (Organophosphate Pesticide) | The probe was developed for the direct detection of this specific pesticide. | mdpi.com |

| Sensing Mechanism | Nucleophilic Attack | The oxime is deprotonated by a base and attacks the pesticide, altering the probe's electronic structure and fluorescence. | mdpi.comresearchgate.net |

| Detection Method | Fluorescence Spectroscopy | Detection is based on monitoring the change in fluorescence intensity. | mdpi.com |

| Linear Range | 350 - 6980 µg/L | The probe's response is linear within this concentration range in acetonitrile. | mdpi.comsciprofiles.com |

| Limit of Detection (LOD) | 15.5 µg/L | The lowest concentration of chlorpyrifos that can be reliably detected in acetonitrile. | mdpi.comsciprofiles.com |

| Secondary Functionality | Azide Group (-N₃) | The azide on this compound allows for immobilization or secondary conjugation via click chemistry. | mcmaster.canih.gov |

Q & A

Q. What spectroscopic techniques are optimal for confirming the structure of 2-Azido-9-fluorenone oxime?

To confirm the structure, use 1H/13C NMR to analyze aromatic protons and carbonyl/azido environments, FT-IR to identify the azide (-N3) stretch (~2100 cm⁻¹) and oxime (-C=N-OH) bands (~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with synthetic intermediates (e.g., 9-fluorenone derivatives) to verify functional group integrity . For spectral interpretation guidelines, consult literature databases like SciFinder or Reaxys to compare with analogous oxime systems .

Q. How should researchers handle and store this compound to ensure stability?

Store in light-protected, airtight glass containers at 2–8°C in a ventilated, dry environment to prevent azide degradation or unintended photochemical reactions. Avoid contact with strong oxidizers (e.g., peroxides) and ensure PPE (nitrile gloves, lab coats, goggles) is worn during handling. Implement engineering controls such as fume hoods to minimize inhalation risks .

Q. What synthetic routes are reported for introducing the azido group into 9-fluorenone oxime derivatives?

Common methods include:

- Nucleophilic substitution : React 9-fluorenone oxime with NaN3 in polar aprotic solvents (e.g., DMF) under controlled heating.

- Staudinger reaction : Utilize triphenylphosphine-azide coupling for regioselective azide installation. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify intermediates via column chromatography. Validate purity using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights guide the design of click chemistry applications using this compound?

The azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Optimize reaction conditions by:

Q. How can researchers resolve contradictions in reported thermal decomposition profiles of this compound?

Conduct dynamic TGA/DSC under inert (N2) and oxidative (O2) atmospheres to identify decomposition pathways. Compare kinetic parameters (e.g., activation energy via Kissinger method) across studies. If discrepancies persist, validate purity via elemental analysis and assess solvent residues (e.g., DMF) via GC-MS, as impurities can alter thermal behavior .

Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?

- Follow AEGL-1 guidelines for acute exposure (e.g., ≤0.17 mg/m³ for 10-minute intervals) and use sealed gloveboxes for handling.

- Assess cytotoxicity via MTT assays in HEK293 or HepG2 cell lines, correlating IC50 values with structural analogs (e.g., phosgene oxime derivatives).

- Implement waste neutralization protocols (e.g., slow addition to aqueous NaHCO3) to deactivate azides .

Q. How do electronic effects of the azido group influence the photophysical properties of this compound?

Perform UV-vis absorption and fluorescence quenching studies in solvents of varying polarity. Use TD-DFT simulations to model charge-transfer transitions between the azido group and fluorenone π-system. Compare experimental Stokes shifts with computational results to identify solvent-dependent excited-state relaxation pathways .

Data Analysis & Contradiction Management

Q. What statistical methods validate reproducibility in synthetic yield data for this compound?

Apply Grubbs’ test to identify outliers in triplicate experiments. Use ANOVA to compare yields across reaction conditions (e.g., solvent, temperature). Report confidence intervals (95% CI) and standard deviations in publications. For conflicting literature data, perform meta-analysis using fixed/random-effects models .

Q. How should researchers address inconsistencies in reported biological activity of this compound derivatives?

Re-evaluate assay conditions (e.g., cell line viability, incubation time) and compound purity. Cross-validate results via orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies). Use dose-response curves to calculate Hill slopes and assess cooperative binding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.